1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Brand Name: Vulcanchem
CAS No.: 894020-34-9
VCID: VC7605978
InChI: InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-11-16(27-2)7-8-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Molecular Formula: C20H23N3O5
Molecular Weight: 385.42

1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

CAS No.: 894020-34-9

Cat. No.: VC7605978

Molecular Formula: C20H23N3O5

Molecular Weight: 385.42

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea - 894020-34-9

Specification

CAS No. 894020-34-9
Molecular Formula C20H23N3O5
Molecular Weight 385.42
IUPAC Name 1-(2,5-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Standard InChI InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-11-16(27-2)7-8-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25)
Standard InChI Key SXYGYYMAEPOBHZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(2,5-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, systematically describes its molecular architecture:

  • A 2,5-dimethoxyphenyl group (aromatic ring with methoxy groups at positions 2 and 5).

  • A 3-methoxyphenyl-substituted pyrrolidin-5-one (five-membered lactam ring with a ketone at position 5).

  • A urea bridge (-NH-C(=O)-NH-) connecting the two aromatic systems.

Molecular Formula: C20H23N3O5\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{5}
Molecular Weight: 385.42 g/mol (calculated based on analogous structures).

The substitution pattern distinguishes it from related derivatives, such as 1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, where methoxy groups occupy different positions on the phenyl rings.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is published, established methods for analogous urea derivatives involve:

  • Formation of the Pyrrolidinone Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to construct the 5-oxopyrrolidine scaffold.

  • Introduction of Aromatic Substituents:

    • Mitsunobu reaction or nucleophilic aromatic substitution to attach methoxyphenyl groups to the pyrrolidinone nitrogen.

  • Urea Bridge Assembly:

    • Reaction of a primary amine (e.g., 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine) with an isocyanate (e.g., 2,5-dimethoxyphenyl isocyanate) in anhydrous dichloromethane or tetrahydrofuran, catalyzed by triethylamine.

Representative Reaction:

R-NH2+R’-NCOEt3NR-NH-C(=O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-C(=O)-NH-R'}

Industrial Considerations

Scale-up production would require optimization of:

  • Solvent Recovery Systems: To minimize waste in large-scale reactions.

  • Purification Techniques: Column chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

Predicted Properties

Based on structurally similar urea derivatives :

PropertyValue/DescriptionSource Compound Reference
logP~3.2 (estimated)
SolubilityLow in water; soluble in DMSO, DMF
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area~85 Ų

The 2,5-dimethoxy substitution enhances hydrophilicity compared to analogs with fewer methoxy groups, potentially improving aqueous solubility.

Applications in Medicinal Chemistry

Drug Discovery

  • Scaffold for Optimization: The pyrrolidinone-urea framework offers sites for derivatization to enhance potency or selectivity.

  • Prodrug Potential: Esterification of methoxy groups could improve bioavailability.

Material Science

  • Liquid Crystals: Methoxy groups may promote mesophase formation in polymeric matrices.

Comparison with Related Urea Derivatives

Compound Name (CAS)Molecular FormulaKey Structural DifferenceslogPBioactivity Notes
1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-59-0)C20_{20}H23_{23}N3_{3}O5_{5}2,4- vs. 2,5-dimethoxy substitution3.5Moderate kinase inhibition
N-[1-(3,5-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-N'-(2-ethylphenyl)urea C21_{21}H25_{25}N3_{3}O2_{2}Alkyl substituents vs. methoxy3.93Anti-inflammatory effects

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • Target Identification: High-throughput screening against kinase libraries.

  • ADMET Profiling: Assess metabolic stability in liver microsomes.

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